molecular formula C13H15N3O4 B11277123 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B11277123
M. Wt: 277.28 g/mol
InChI Key: ZJCQRBBWGSUFAV-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C13H15N3O4/c1-19-8-6-14-12(17)9-16-13(18)5-4-10(15-16)11-3-2-7-20-11/h2-5,7H,6,8-9H2,1H3,(H,14,17)

InChI Key

ZJCQRBBWGSUFAV-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the construction of the pyridazinone ring through cyclization reactions. The final step involves the introduction of the acetamide group through amidation reactions. Common reagents used in these reactions include furan derivatives, hydrazine, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone ring may yield dihydropyridazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The furan and pyridazinone rings may interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethyl)acetamide
  • 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)propionamide

Uniqueness

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a novel pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of approximately 287.31 g/mol. The structure includes a furan ring and a pyridazine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
CAS Number923074-03-7

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds, including those with furan moieties, often possess significant antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression.
  • Anti-inflammatory Effects : Compounds with furan and pyridazine structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.

The biological activity of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing signaling pathways related to inflammation and cell proliferation.

Case Studies

A review of recent literature highlights several case studies focusing on the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that pyridazine derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
  • Cancer Cell Line Studies : Research conducted on human cancer cell lines revealed that compounds similar to 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide induced apoptosis at concentrations as low as 10 µM, suggesting potential for therapeutic applications in oncology.
  • Inflammation Models : In vitro studies using lipopolysaccharide (LPS) stimulated macrophages showed that the compound significantly reduced levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory effect.

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